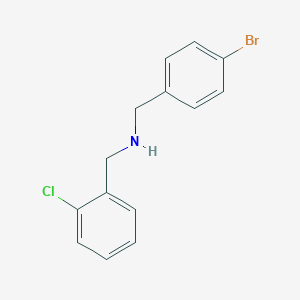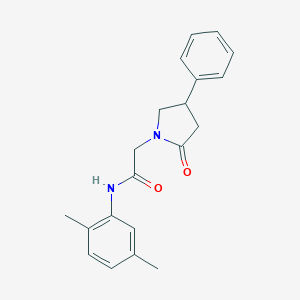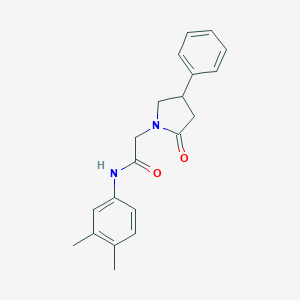
2,4-dichloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB, and it has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DCB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In cancer cells, DCB has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition leads to the accumulation of toxic proteins in the cancer cells, ultimately leading to cell death.
In bacteria, DCB has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and DNA replication, leading to bacterial cell death.
Biochemical and Physiological Effects:
DCB has been shown to have various biochemical and physiological effects depending on the target organism. In cancer cells, DCB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis.
In bacteria, DCB has been shown to inhibit cell growth, cell division, and cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
DCB has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, DCB also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of DCB. In medicine, further research is needed to fully understand the mechanism of action of DCB and its potential as a cancer treatment. In agriculture, further research is needed to determine the efficacy and safety of DCB as a herbicide and insecticide. In materials science, further research is needed to explore the potential applications of DCB in the development of organic electronic devices.
Conclusion:
In conclusion, DCB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DCB involves the reaction of 2,4-dichlorobenzoic acid with 5-chloro-6-methyl-1,3-benzothiazole-2-amine in the presence of a coupling agent. DCB has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of DCB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. DCB has various biochemical and physiological effects depending on the target organism. DCB has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, DCB also has some limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for the study of DCB, including further research in medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of DCB involves the reaction of 2,4-dichlorobenzoic acid with 5-chloro-6-methyl-1,3-benzothiazole-2-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
DCB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DCB has been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer. DCB has also been studied for its antimicrobial properties and is being explored as a potential treatment for bacterial infections.
In agriculture, DCB has been shown to have herbicidal properties and is being investigated as a potential herbicide. DCB has also been studied for its insecticidal properties and is being explored as a potential insecticide.
In materials science, DCB has been studied for its potential applications in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propriétés
Formule moléculaire |
C15H9Cl3N2OS |
|---|---|
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
2,4-dichloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H9Cl3N2OS/c1-7-4-13-12(6-10(7)17)19-15(22-13)20-14(21)9-3-2-8(16)5-11(9)18/h2-6H,1H3,(H,19,20,21) |
Clé InChI |
OHFAZLGYEJLRHB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)

![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)



![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)
![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
![ethyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B283599.png)